2-Bromo-6-methoxybenzylamine
CAS No.:
Cat. No.: VC13495810
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO |
|---|---|
| Molecular Weight | 216.07 g/mol |
| IUPAC Name | (2-bromo-6-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C8H10BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |
| Standard InChI Key | JRIZXHOVOYPMAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)Br)CN |
| Canonical SMILES | COC1=C(C(=CC=C1)Br)CN |
Introduction
2-Bromo-6-methoxybenzylamine is an organic compound derived from the benzylamine class, characterized by the substitution of a bromine atom at the second position and a methoxy group at the sixth position on the benzene ring. Its molecular formula is , with a molecular weight of approximately 215.08 g/mol. This compound is notable for its chemical reactivity and biological activity, which stem from its structural features, including the benzene ring, amine group, bromine atom, and methoxy substituent.
Structural Features and Reactivity
The structure of 2-Bromo-6-methoxybenzylamine consists of:
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Aromatic Benzene Ring: Provides stability and facilitates substitution reactions.
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Bromine Atom (Position 2): Acts as an electron-withdrawing group, influencing the compound's reactivity in electrophilic and nucleophilic reactions.
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Methoxy Group (Position 6): Enhances lipophilicity and contributes to electronic effects that impact biological activity.
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Primary Amine Group: Increases nucleophilicity and enables the compound to participate in condensation or coupling reactions.
These substituents collectively influence the compound’s physical, chemical, and biological properties.
Synthesis of 2-Bromo-6-methoxybenzylamine
The synthesis typically involves electrophilic aromatic substitution of 6-methoxybenzylamine:
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Starting Material: 6-Methoxybenzylamine.
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Reagents: Bromine or brominating agents like iron(III) bromide.
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Conditions: Controlled temperature and solvent (e.g., acetic acid or carbon tetrachloride) to ensure selective bromination at the second position.
This method ensures high selectivity for the desired product while minimizing side reactions.
Enzyme Inhibition
2-Bromo-6-methoxybenzylamine has been studied as a potential enzyme inhibitor due to its ability to bind to active sites on enzymes. Its methoxy group enhances membrane permeability, improving biological availability.
Pharmaceutical Relevance
The compound’s structural features make it a candidate for:
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Drug development targeting specific enzymes.
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Research into competitive inhibition mechanisms.
Industrial Applications
In industrial settings, continuous flow reactors are used to scale up production, offering better control over reaction parameters and improved yields.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Bromo-4-methoxyphenyl)methanamine | Bromine at position 2, methoxy at position 4 | Different electronic properties affecting reactivity |
| 3-Bromo-2-methoxyphenylmethanamine | Bromine at position 3, methoxy at position 2 | Variation in steric hindrance affecting interactions |
| 2-Bromo-5-methoxybenzylamine | Bromine at position 2, methoxy at position 5 | Distinct reactivity due to different substitution pattern |
This comparison highlights how positional changes in substituents influence chemical behavior and biological activity.
Research Perspectives
Further studies on 2-Bromo-6-methoxybenzylamine could explore:
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Its role as a precursor in synthesizing more complex organic molecules.
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Detailed pharmacological profiling for therapeutic applications.
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Mechanistic studies on its interaction with biological targets.
By leveraging its unique structural features, this compound holds promise for advancements in synthetic chemistry and biomedical research.
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